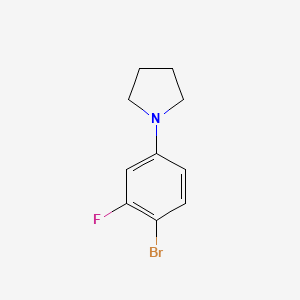

1-(4-Bromo-3-fluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

InChI Key |

MFZIZPJSEZPIFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromo 3 Fluorophenyl Pyrrolidine

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 1-(4-bromo-3-fluorophenyl)pyrrolidine, the most logical and common retrosynthetic disconnection is the carbon-nitrogen (C-N) bond between the pyrrolidine (B122466) ring and the halogenated phenyl group.

This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic pyrrolidine and an electrophilic 4-bromo-3-fluorophenyl cation. The corresponding synthetic equivalents for these synthons are pyrrolidine itself and a suitable aryl halide, such as 1,4-dibromo-2-fluorobenzene (B72686) or 1-bromo-4-chloro-2-fluorobenzene. This approach allows for the separate synthesis or procurement of the pyrrolidine core and the aryl partner, followed by a coupling reaction in the final step.

A secondary set of disconnections involves breaking the C-N bonds within the pyrrolidine ring itself. This strategy leads to acyclic precursors, such as 1,4-dihalobutanes or 1,4-amino alcohols, which can be cyclized to form the pyrrolidine ring. osaka-u.ac.jp This approach is fundamental to the methods discussed in the following section on pyrrolidine ring construction.

Classical and Modern Approaches for Pyrrolidine Ring Construction

The pyrrolidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. osaka-u.ac.jpnih.gov These methods can be broadly categorized into cyclization reactions, cycloaddition strategies, and rearrangements.

Intramolecular cyclization is a powerful and direct method for forming the pyrrolidine core from acyclic precursors. osaka-u.ac.jp Common strategies include:

N-Alkylation of Primary Amines: The reaction of a primary amine with a 1,4-dihalide, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, under basic conditions leads to the formation of the pyrrolidine ring through a double nucleophilic substitution. organic-chemistry.org

Reductive Amination: The condensation of a 1,4-dicarbonyl compound (e.g., succinaldehyde) with ammonia (B1221849) or a primary amine, followed by reduction, yields a pyrrolidine. mdpi.com A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium also affords N-aryl pyrrolidines in good yields. organic-chemistry.org

Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo dehydration and subsequent cyclization under acidic or basic conditions to form the pyrrolidine ring. mdpi.com A simple one-pot synthesis using SOCl₂ for the chlorination of amino alcohols facilitates this transformation by avoiding the classical multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Intramolecular C-H Amination: Modern methods involving transition metal catalysts, such as those based on copper or rhodium, can effect the intramolecular amination of unactivated C(sp³)-H bonds to provide pyrrolidines with high regioselectivity. organic-chemistry.org

The [3+2] cycloaddition reaction is one of the most powerful and atom-economical methods for constructing five-membered rings like pyrrolidine, allowing for the creation of multiple stereocenters with high control. osaka-u.ac.jpacs.org The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile). nih.govmdpi.com

Azomethine ylides can be generated through various methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com These intermediates then react in situ with a wide range of alkenes. osaka-u.ac.jp This strategy is highly versatile, enabling the synthesis of complex, polysubstituted pyrrolidines. acs.orgacs.org The development of catalytic, enantioselective versions of this reaction has further enhanced its utility in synthesizing chiral pyrrolidine-containing molecules. acs.org

Ring-contraction strategies offer a less common but synthetically valuable route to pyrrolidines from larger heterocyclic systems. osaka-u.ac.jprepec.org One such approach involves the nucleophilic addition to activated N-alkoxylactams or N-iminolactams, followed by a rearrangement that contracts the ring. For instance, α-bromo N-alkoxylactams can react with organometallic reagents, leading to a ring-contractive rearrangement that produces α-acylpyrrolidines. organic-chemistry.orgresearchgate.net Another reported method involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp These methods provide access to functionalized pyrrolidines that may be challenging to synthesize via other routes.

N-Arylation Strategies for Introducing the Halogenated Phenyl Moiety

Once the pyrrolidine ring is formed, the final key step in the synthesis of this compound is the formation of the C-N bond between the pyrrolidine nitrogen and the 4-bromo-3-fluorophenyl ring. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

The Buchwald-Hartwig amination is the preeminent method for the N-arylation of amines, including cyclic secondary amines like pyrrolidine. This reaction utilizes a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base to couple an amine with an aryl halide or triflate. nih.gov

For the synthesis of this compound, this would involve the reaction of pyrrolidine with an aryl halide such as 1,4-dibromo-2-fluorobenzene. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov The efficiency of these reactions is highly dependent on the catalyst structure. nih.gov

Key components of the Buchwald-Hartwig amination for this synthesis include:

Palladium Precatalysts: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalyst complexes.

Phosphine Ligands: A wide array of electron-rich, bulky phosphine ligands have been developed to facilitate the reductive elimination step and improve catalyst stability and activity. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), and Josiphos-type ligands.

Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).

The reaction is typically performed in an inert solvent such as toluene (B28343), dioxane, or THF at elevated temperatures. The careful optimization of these parameters allows for the efficient and high-yielding synthesis of the target N-aryl pyrrolidine.

Table 1: Typical Catalyst Systems for Palladium-Catalyzed N-Arylation of Pyrrolidine

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 °C |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 °C |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 °C |

| [Pd(cinnamyl)Cl]₂ | Josiphos | NaOt-Bu | THF | Room Temp - 60 °C |

Transition Metal-Free N-Arylation Protocols

To address the cost and potential toxicity associated with transition metals, metal-free N-arylation methods have been developed. These reactions offer a "greener" alternative for synthesizing N-aryl amines. researchgate.net

One strategy involves the use of arylhydrazine salts as the aryl source, which can react with N-methylpyrrole in the presence of a base and air to form the C-N bond via a proposed radical mechanism. nih.gov While this has been demonstrated for pyrrole (B145914) itself, the principles could be adapted for the N-arylation of pyrrolidine. Other approaches include photocatalytic methods using diazonium salts or reactions conducted in superbasic media, which can facilitate the coupling of aryl halides with amines without the need for a metal catalyst. nih.gov These methods are an area of active research and provide promising, more sustainable routes for C-N bond formation.

Directed Functionalization of the Halogenated Phenyl Ring

Once this compound is synthesized, the phenyl ring can be further modified. The existing substituents—pyrrolidinyl, fluoro, and bromo groups—will direct the position of any subsequent functionalization through their electronic and steric effects.

Regioselective Bromination and Fluorination Strategies

Additional halogenation of the phenyl ring would proceed via an electrophilic aromatic substitution mechanism. The regiochemical outcome is determined by the directing effects of the substituents already present.

Pyrrolidinyl group (at C1): A strongly activating, ortho-, para-directing group due to the nitrogen lone pair's ability to donate electron density into the ring.

Fluoro group (at C3): A deactivating group due to its strong inductive electron withdrawal, but it is ortho-, para-directing through resonance.

Bromo group (at C4): A deactivating, ortho-, para-directing group.

The powerful activating effect of the pyrrolidinyl group is expected to dominate the ring's reactivity. It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). Since the para position is blocked by the bromine atom, substitution is anticipated at the C2 and C6 positions.

Regioselective Bromination: This can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS). mdpi.com The reaction would likely yield a mixture of 1-(2,4-dibromo-3-fluorophenyl)pyrrolidine and 1-(4-bromo-6-bromo-3-fluorophenyl)pyrrolidine, with the precise ratio influenced by steric hindrance and the electronic environment at each position.

Regioselective Fluorination: Electrophilic fluorination is more challenging but can be accomplished with potent fluorinating reagents such as Selectfluor® (F-TEDA-BF₄). researchgate.net Similar to bromination, the fluorination would be directed to the activated C2 and C6 positions of the aromatic ring. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a pathway for substituting a leaving group (typically a halide) on an aromatic ring with a nucleophile. libretexts.org This reaction is generally uncommon for electron-rich aromatic systems. libretexts.org A key requirement for the SNAr mechanism is the presence of at least one strong electron-withdrawing group (such as -NO₂, -CN, or -C=O) positioned ortho or para to the leaving group. libretexts.orgnih.gov This electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

The compound this compound lacks any strong electron-withdrawing groups. In fact, the pyrrolidinyl group is strongly electron-donating. Therefore, the substrate is deactivated towards SNAr, and this type of reaction is not expected to proceed under standard conditions. libretexts.org

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Sustainability Metrics

The synthesis of this compound, a substituted N-aryl pyrrolidine, is primarily achieved through two principal methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). A comparative analysis of these routes reveals significant trade-offs in terms of efficiency, selectivity, and environmental impact.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method typically involves the reaction of an aryl halide (1,4-dibromo-2-fluorobenzene or 4-bromo-1-chloro-2-fluorobenzene) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgresearchgate.net

Efficiency: This methodology is known for its high efficiency, often providing good to excellent yields for a wide variety of substrates. The development of sophisticated phosphine ligands and catalyst systems has allowed for the coupling of even challenging aryl chlorides. researchgate.net Yields for the amination of aryl bromides are generally high, making it a reliable route.

Selectivity: The reaction demonstrates high chemoselectivity, with the palladium catalyst selectively facilitating the C-N bond formation over other potential side reactions. Regioselectivity is dictated by the position of the halide on the starting aryl halide.

Sustainability Metrics: From a sustainability perspective, the Buchwald-Hartwig amination presents several challenges. acsgcipr.org The reaction relies on palladium, a precious metal with a significant carbon footprint and environmental impact associated with its extraction and purification. acsgcipr.org Furthermore, the reaction often requires complex, high-molecular-weight phosphine ligands and solvents such as toluene or 1,4-dioxane, which are considered undesirable from an environmental standpoint. acsgcipr.org The use of strong bases like sodium tert-butoxide is also common.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution offers a more classical, metal-free alternative for constructing the C-N bond. nih.gov In this approach, a halogen on the aromatic ring (typically fluorine, due to its high electronegativity) is displaced directly by the nucleophilic pyrrolidine. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to activate the substrate. youtube.comscranton.edu

Efficiency: The efficiency of SNAr can be variable. For highly activated substrates, yields can be excellent. However, for less activated systems, the reaction may require harsh conditions, such as high temperatures and polar aprotic solvents (e.g., DMSO, DMF), and may still result in lower yields compared to palladium-catalyzed methods.

Selectivity: Selectivity in SNAr reactions is governed by the relative lability of the leaving groups and the positions of activating groups. Fluorine is an excellent leaving group for SNAr, and its displacement in favor of bromine would be expected. This pathway offers high regioselectivity when the electronic activation strongly favors substitution at a specific site.

Comparative Summary

The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound depends on the specific priorities of the synthesis, such as required yield, cost, and environmental considerations. The Buchwald-Hartwig reaction offers broader applicability and often higher yields but at a greater environmental and financial cost. acsgcipr.org The SNAr pathway is more atom-economical and avoids precious metals, but its feasibility and efficiency are highly substrate-dependent and may require harsh reaction conditions. nih.govyoutube.com

Table 1: Comparative Analysis of Synthetic Routes

| Metric | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Efficiency (Yield) | Generally high, reliable for diverse substrates. | Variable; high for activated substrates, may be low for others. |

| Selectivity | High chemo- and regioselectivity controlled by catalyst. | High regioselectivity controlled by leaving group and electronic activation. |

| Catalyst | Palladium (precious metal). acsgcipr.org | Typically none required (metal-free). |

| Reagents | Complex phosphine ligands, strong bases (e.g., NaOt-Bu). | Simple nucleophile (pyrrolidine), may require a base. |

| Solvents | Often toluene, 1,4-dioxane. acsgcipr.org | Often polar aprotic (DMSO, DMF). |

| Reaction Conditions | Moderate to high temperatures (e.g., 60-110 °C). nih.gov | Often requires high temperatures. |

| Sustainability | Lower due to precious metal catalyst and complex ligands. acsgcipr.org | Higher due to absence of metal catalyst, but solvent choice can be a drawback. |

Chemical Reactivity and Transformation Studies of 1 4 Bromo 3 Fluorophenyl Pyrrolidine

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom at the C4 position of the phenyl ring is the most versatile handle for synthetic modifications. Its character as a good leaving group in various transition metal-catalyzed reactions makes it a prime site for introducing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the aryl bromide moiety of 1-(4-bromo-3-fluorophenyl)pyrrolidine is an excellent substrate for these transformations. nih.govmdpi.com The reactivity difference between aryl bromides and aryl fluorides allows for high chemoselectivity, with the C-Br bond reacting preferentially. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govugr.es The reaction is tolerant of a wide range of functional groups and generally provides high yields. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)pyrrolidine |

| This compound | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 1-(3-Fluoro-4'-vinyl-[1,1'-biphenyl]-4-yl)pyrrolidine |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(4-(Pyridin-3-yl)-3-fluorophenyl)pyrrolidine |

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form arylalkynes. libretexts.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The resulting products are valuable intermediates for synthesizing more complex molecules and conjugated materials. libretexts.org Copper-free variations of this reaction have also been developed to avoid the formation of homocoupled alkyne byproducts. nih.govlookchem.com

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(3-Fluoro-4-(phenylethynyl)phenyl)pyrrolidine |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | Pyrrolidine (B122466) | 1-(3-Fluoro-4-((trimethylsilyl)ethynyl)phenyl)pyrrolidine |

| This compound | Propargyl alcohol | PdCl₂(MeCN)₂ | Piperidine (B6355638) | 3-(2-Fluoro-4-(pyrrolidin-1-yl)phenyl)prop-2-yn-1-ol |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond at a vinylic position. organic-chemistry.orgmdpi.com This reaction is a powerful method for the arylation of olefins and is highly regioselective, typically occurring at the less substituted carbon of the alkene double bond. mdpi.com The products are functionalized alkenes, which can undergo further transformations. nih.gov

Table 3: Representative Heck Coupling Reaction

| Reactant 1 | Alkene Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | NaOAc | (E)-1-(3-Fluoro-4-styrylphenyl)pyrrolidine |

| This compound | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-Butyl 3-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)acrylate |

| This compound | 4-Penten-1-ol | Herrmann-Beller Palladacycle | Et₃N | (E)-5-(2-Fluoro-4-(pyrrolidin-1-yl)phenyl)pent-4-en-1-ol |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. libretexts.org Such reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, which are absent in this molecule. researchgate.net The pyrrolidine group is electron-donating, and the fluorine atom is only weakly activating for SNAr at the para position. Therefore, forcing conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles would likely be necessary. Alternative pathways, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination), are generally more efficient for achieving this type of transformation.

While directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings, its application to this compound would be dominated by a competing and much faster reaction: halogen-metal exchange. wikipedia.orgbaranlab.org When an aryl bromide is treated with a strong organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures, the bromine atom is rapidly exchanged for a lithium atom. harvard.edu This process generates a potent aryllithium nucleophile. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the C4 position. This two-step sequence provides a reliable alternative to cross-coupling for forming bonds with elements other than carbon.

For instance, quenching the lithiated intermediate with carbon dioxide would yield a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup would produce an aldehyde.

Reactivity of the Fluorine Substituent on the Phenyl Ring

The fluorine atom at the C3 position is significantly less reactive than the bromine atom and generally remains intact during transformations at the C4 position. Its primary role is often to modulate the electronic properties of the aromatic ring.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, it also lowers the energy of the intermediate in nucleophilic aromatic substitution (SNAr) reactions, thereby activating the ring towards this type of transformation. ugr.es Specifically, the fluorine at C3 would have an activating effect on the bromine at C4 for potential SNAr reactions, although, as noted earlier, such reactions are still difficult for this substrate. The fluorine atom can also influence the regioselectivity of reactions like directed metalation, although halogen-metal exchange at the bromine site is the more probable outcome. organic-chemistry.org

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making defluorination reactions thermodynamically and kinetically challenging. Cleavage of the C-F bond typically requires harsh conditions, such as the use of potent reducing agents or specialized transition-metal catalytic systems. While methods for using aryl fluorides in cross-coupling reactions exist, they are less common than those for other aryl halides and often require specific nickel or palladium catalysts with specialized ligands capable of activating the inert C-F bond. organic-chemistry.org In the context of this compound, any reaction aimed at transforming the C-F bond would need to be performed after the more reactive C-Br bond has been functionalized.

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a key center for reactivity, functioning as a secondary amine. Its nucleophilicity allows for the formation of new bonds, leading to a wide range of derivatives.

The lone pair on the nitrogen atom of this compound enables it to participate in standard N-alkylation and N-acylation reactions. These reactions are fundamental for chemical derivatization, allowing for the introduction of various functional groups to modify the compound's properties.

N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or another alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reactivity in these transformations is influenced by the electronic nature of the N-aryl substituent. For this compound, the electron-withdrawing bromo and fluoro groups decrease the nucleophilicity of the nitrogen atom compared to an N-alkyl or N-phenylpyrrolidine, potentially requiring more forcing reaction conditions.

N-Acylation is the reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. This reaction is typically robust and high-yielding. The resulting N-acyl derivatives are important for several reasons: they can serve as protecting groups for the nitrogen, alter the electronic properties of the molecule, or introduce new functionalities for further chemical synthesis.

While specific studies on this compound are not extensively documented, the general principles of these reactions are well-established for a vast range of N-aryl pyrrolidines. nih.gov These derivatization strategies are crucial in medicinal chemistry and materials science for creating libraries of compounds with diverse structures and functions.

Table 1: Representative N-Alkylation and N-Acylation Reactions for N-Aryl Pyrrolidines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. umsl.edu As a monodentate ligand, it can donate its electron pair to a Lewis acidic metal ion to form a coordination complex.

The coordination ability is influenced by several factors:

Steric Hindrance: The pyrrolidine ring and its aryl substituent create a specific steric profile around the nitrogen donor atom, which can influence the stability and geometry of the resulting metal complex.

Electronic Effects: The electron-withdrawing 4-bromo-3-fluorophenyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and donor strength compared to simple alkylamines. This can result in weaker coordination bonds.

Hard-Soft Acid-Base (HSAB) Principle: The nitrogen atom is a relatively hard donor, preferring to coordinate with hard or borderline metal ions.

In addition to the nitrogen, the halogen substituents (fluorine and bromine) on the aryl ring also have lone pairs and could potentially engage in weaker, secondary interactions with the metal center, although such interactions are less common for monodentate N-aryl ligands. While specific coordination complexes of this compound are not prominently reported, its structural motif is analogous to other N-aryl heterocyclic ligands used in catalysis and materials science. nih.gov The synthesis of such complexes would typically involve reacting the pyrrolidine derivative with a suitable metal salt in an appropriate solvent.

Dehydrogenation Pathways to Pyrrole (B145914) Derivatives

A significant transformation of the pyrrolidine ring is its dehydrogenation to form the corresponding aromatic pyrrole. This aromatization reaction converts the saturated heterocycle into a π-conjugated system, fundamentally altering its chemical and physical properties. Pyrroles are important structural motifs in pharmaceuticals and materials. nih.gov

The direct dehydrogenation of pyrrolidines can be challenging due to the sensitivity of the resulting pyrrole ring to the oxidative conditions often required. nih.gov However, modern catalytic methods have been developed to achieve this transformation under milder conditions. One notable method employs the frustrated Lewis pair catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydride acceptor.

This catalytic system has been shown to be effective for the dehydrogenation of a wide variety of N-aryl and N-alkyl pyrrolidines. nih.gov The reaction mechanism is proposed to involve a B(C₆F₅)₃-mediated hydride abstraction from the α-position of the pyrrolidine ring, followed by deprotonation to form a dihydropyrrole intermediate. A second hydride abstraction event then leads to the aromatic pyrrole product. nih.gov

Crucially, studies have demonstrated that N-aryl pyrrolidines bearing electron-withdrawing groups, including bromo and chloro substituents, are competent substrates for this transformation. nih.gov This indicates that this compound is a viable candidate for dehydrogenation to 1-(4-bromo-3-fluorophenyl)pyrrole under these conditions.

Table 2: Examples of B(C₆F₅)₃-Catalyzed Dehydrogenation of N-Aryl Pyrrolidines

| N-Aryl Pyrrolidine Substrate | Product | Catalyst System |

| 1-Phenylpyrrolidine | 1-Phenylpyrrole | B(C₆F₅)₃, Hydride Acceptor |

| 1-(4-Bromophenyl)pyrrolidine | 1-(4-Bromophenyl)pyrrole | B(C₆F₅)₃, Hydride Acceptor |

| 1-(4-Chlorophenyl)pyrrolidine | 1-(4-Chlorophenyl)pyrrole | B(C₆F₅)₃, Hydride Acceptor |

Data synthesized from studies on analogous compounds. nih.gov

Stereoselective Transformations and Chiral Pool Applications

While this compound is an achiral molecule, the introduction of chirality to the pyrrolidine ring is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in pharmaceuticals and asymmetric catalysis. nih.gov Stereoselective transformations related to this compound can be approached in two main ways: the asymmetric synthesis of chiral derivatives or the use of a chiral version of the compound as a building block.

Asymmetric Synthesis: Chiral versions of 2-aryl-substituted pyrrolidines can be synthesized through various modern catalytic methods. These include:

Enantioselective α-Arylation: This involves the deprotonation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) using a chiral base, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. scilit.comacs.org This approach could theoretically be applied to synthesize chiral 2-(4-bromo-3-fluorophenyl)pyrrolidine.

Biocatalytic Reduction: Imine reductases (IREDs) have been used for the stereocomplementary reduction of 2-aryl-substituted Δ¹-pyrrolines to yield either the (R)- or (S)-enantiomer of the corresponding pyrrolidine with high enantiomeric excess. nih.gov This enzymatic approach offers a green and highly selective route to chiral 2-aryl pyrrolidines.

Chiral Pool Applications: The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov Proline and hydroxyproline (B1673980) are common chiral pool sources for the synthesis of substituted pyrrolidines. nih.gov While the achiral this compound is not itself a chiral pool starting material, a resolved, enantiomerically pure form of a related chiral derivative (e.g., with a substituent at the 2- or 3-position) could serve as a valuable building block for the synthesis of more complex chiral targets. Chiral C₂-symmetric 2,5-disubstituted pyrrolidines, for example, are effective ligands in asymmetric catalysis. rsc.org

Design and Synthesis Strategies for Derivatives and Analogues of 1 4 Bromo 3 Fluorophenyl Pyrrolidine

Methodological Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve correlating the chemical structure of a compound with its biological activity. For analogues of 1-(4-bromo-3-fluorophenyl)pyrrolidine, these studies aim to identify which parts of the molecule are essential for its effects and how modifications alter its potency and function.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This approach relies on calculating molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. nih.gov For a series of analogues based on the this compound scaffold, a QSAR model could predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Key steps in developing a QSAR model include:

Data Set Assembly: A series of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of descriptors are calculated for each molecule. These can be broadly categorized as electronic, steric, hydrophobic, and topological.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

| Descriptor Category | Examples | Relevance to this compound Analogues |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describes the effects of substituents on the phenyl ring's electron density, influencing interactions like hydrogen bonding and π-π stacking. nih.gov |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), van der Waals radius | Quantifies the size and shape of substituents, which can affect how the molecule fits into a biological target. researchgate.net |

| Hydrophobic | Partition coefficient (logP), Distribution coefficient (logD) | Measures the lipophilicity of the molecule, impacting its ability to cross cell membranes and its solubility. |

| Topological | Connectivity indices, Shape indices | Encodes information about the molecule's structure, branching, and overall shape. |

The substituents on the phenyl ring—a bromine atom at position 4 and a fluorine atom at position 3—profoundly influence the molecule's electronic properties and reactivity. libretexts.org These effects can be understood through the interplay of inductive and resonance effects. stpeters.co.inlibretexts.org

Inductive Effects: Due to their high electronegativity, both fluorine and bromine are strongly electron-withdrawing through the sigma (σ) bond framework. libretexts.org This inductive withdrawal decreases the electron density of the aromatic ring, making it less reactive in certain chemical transformations. pressbooks.pub

Resonance Effects: The lone pairs of electrons on the halogen atoms can be donated into the pi (π) system of the benzene (B151609) ring. stpeters.co.in This electron-donating resonance effect increases electron density, particularly at the ortho and para positions relative to the halogen. pressbooks.pub

Rational Design of Structural Analogues via Systematic Modification

Based on SAR principles, new analogues of this compound can be rationally designed by systematically modifying different parts of the molecule.

The substituted phenyl ring is a prime target for modification to explore how changes in electronic and steric properties affect activity. Synthesis of N-aryl pyrrolidines is commonly achieved through methods like the reaction of an appropriately substituted aniline (B41778) with a 1,4-dihalobutane or the catalytic coupling of a halogenated aromatic with pyrrolidine (B122466). guidechem.com

Halogen Variations: Replacing the bromine or fluorine with other halogens (Cl, I) can systematically alter properties like size, polarizability, and halogen-bonding capability. For instance, iodine is a stronger halogen bond donor than bromine.

Positional Isomerism: Moving the existing bromo and fluoro substituents to different positions on the phenyl ring would create isomers that could probe the spatial requirements of the target binding site.

Alkyl and Alkoxy Groups: Introducing small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can modify lipophilicity and introduce new steric bulk.

Bioisosteric Replacement: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to explore different electronic profiles. nih.gov

Heteroaryl Groups: Replacing the entire phenyl ring with a heteroaromatic ring system (e.g., pyridine, pyrimidine, thiophene) introduces significant changes in electronics, polarity, and hydrogen bonding potential. researchgate.net

| Modification Type | Example Substituent | Rationale |

| Halogen Variation | -Cl, -I | Modulate halogen bond strength and steric bulk. |

| Positional Isomer | 2-Bromo-4-fluorophenyl | Explore different spatial arrangements and electronics. |

| Alkyl Addition | -CH₃ | Increase lipophilicity and add steric bulk. |

| Electron-withdrawing | -CN, -CF₃ | Mimic or enhance the electronic effect of fluorine. nih.gov |

| Heteroaryl Replacement | Pyridinyl | Introduce hydrogen bond acceptors and alter dipole moment. |

The pyrrolidine ring provides the core three-dimensional structure and acts as a linker to the phenyl group. Its conformation and substitution pattern are critical for orienting the phenyl ring correctly for target interaction.

Ring Size Variation: The five-membered pyrrolidine ring can be expanded to a six-membered piperidine (B6355638) or contracted to a four-membered azetidine. nih.govnih.gov Ring expansion can be achieved through reactions involving intramolecular alkylation followed by nucleophilic opening of a bicyclic intermediate. nih.gov These changes significantly alter the bond angles and conformational flexibility of the N-aryl moiety.

Substitutions on the Ring: Introducing substituents (e.g., hydroxyl, methyl, fluoro) at the 2-, 3-, or 4-positions of the pyrrolidine ring can introduce new chiral centers and functional groups for additional interactions. diva-portal.orgnih.gov For example, a hydroxyl group could act as a hydrogen bond donor or acceptor. Stereoselective synthesis methods are crucial for controlling the orientation of these substituents. mdpi.com

To increase molecular complexity and three-dimensionality, which can improve binding affinity and solubility, spirocyclic or fused ring systems can be incorporated. nih.gov

Spirocyclic Systems: A spirocycle is formed by having one carbon atom as part of two separate rings. Designing a spirocyclic analogue could involve replacing two hydrogen atoms on one of the pyrrolidine carbons with a new ring (e.g., cyclopropane, cyclobutane). researchgate.net Synthetic strategies often involve intramolecular condensation reactions like the Dieckmann condensation or cycloaddition reactions with in-situ generated azomethine ylides. researchgate.netenamine.net These rigid structures can lock the conformation of the molecule and present substituents in well-defined vectors. thieme-connect.com

Library Synthesis Methodologies for Compound Collections

The creation of compound libraries is a pivotal strategy in pharmaceutical research to accelerate the identification of new drug candidates. pharmacy180.com By systematically modifying a core scaffold, such as 1-arylpyrrolidine, researchers can generate thousands of distinct molecules for high-throughput screening (HTS). pharmacy180.com This process is crucial for exploring the chemical space around a hit compound and optimizing its biological activity. The two primary methodologies employed for this purpose are parallel synthesis and combinatorial chemistry.

Parallel synthesis is a technique used to produce large libraries of discrete compounds simultaneously, with each compound being synthesized in a separate reaction vessel. bioduro.comasynt.com This method allows for the rapid generation of many individual molecules, making it easier to identify the specific structure of any active compounds found during screening. asynt.com The core principle of parallel synthesis is to run multiple reactions side-by-side, often with the aid of automated liquid handlers and reactors, which significantly increases throughput compared to traditional, one-at-a-time synthesis. bioduro.com

This approach is particularly well-suited for lead optimization, where a focused library of analogues is needed to explore the SAR of a specific scaffold. bioduro.com For a molecule like this compound, a parallel synthesis campaign might involve reacting a common precursor, such as 4-bromo-3-fluoroaniline, with a variety of substituted pyrrolidine precursors or, conversely, reacting this compound with a diverse set of reactants to modify the pyrrolidine ring or the phenyl group.

The key benefits of parallel synthesis include:

Structural Elucidation: Since each compound is synthesized and isolated individually, its exact structure is known, simplifying the interpretation of screening results. asynt.com

Purity: Individual purification of each compound is possible, leading to higher quality libraries for biological testing.

Flexibility: The reaction conditions for each individual synthesis can be optimized independently, allowing for a wider range of chemical transformations to be employed.

An example of a parallel synthesis workflow to generate analogues of this compound could involve the palladium-catalyzed amination (Buchwald-Hartwig amination) of 1-bromo-2-fluoro-4-iodobenzene (B160889) with a library of different substituted pyrrolidines. Each reaction would be carried out in a separate well of a multi-well plate, allowing for the rapid synthesis of a spatially addressed array of products.

Table 1: Exemplar Parallel Synthesis Array for Arylpyrrolidine Derivatives

| Building Block 1 (Aryl Halide) | Building Block 2 (Amine) | Potential Product |

| 1-Bromo-2-fluoro-4-iodobenzene | Pyrrolidine | This compound |

| 1-Bromo-2-fluoro-4-iodobenzene | 3-Hydroxypyrrolidine | 1-(4-Bromo-3-fluorophenyl)pyrrolidin-3-ol |

| 1-Bromo-2-fluoro-4-iodobenzene | 3-Aminopyrrolidine | 1-(4-Bromo-3-fluorophenyl)pyrrolidin-3-amine |

| 1-Bromo-2-fluoro-4-iodobenzene | Prolinol | (1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-yl)methanol |

Combinatorial chemistry is a powerful technology for synthesizing a vast number of compounds in a short period. pharmacy180.comwiley.com Unlike parallel synthesis, which produces individual compounds, combinatorial chemistry often utilizes a "split-and-pool" or "mix-and-split" strategy to generate mixtures of compounds. nih.gov This approach allows for the creation of exceptionally large and diverse libraries, often containing millions of compounds. wiley.com

The fundamental principle of combinatorial chemistry is to combine a set of chemical building blocks in all possible combinations. pharmacy180.com A common technique involves solid-phase synthesis, where the starting material is attached to a polymer bead. nih.gov The beads are then mixed and split into portions for each subsequent reaction step, with each portion being treated with a different reagent. nih.gov After several cycles of splitting, reacting, and pooling, each bead will ideally carry a single, unique compound. nih.gov

A key challenge in combinatorial chemistry is determining the structure of the active compounds from the mixtures. uniroma1.it Several deconvolution strategies have been developed to address this, including:

Iterative Deconvolution: This involves systematically re-synthesizing and testing smaller and smaller sub-libraries to isolate the active component. nih.gov

Positional Scanning: In this method, a series of sub-libraries are created where one position in the molecule is held constant while all other positions are varied.

Encoded Libraries: A chemical "tag" is attached to each bead that records the reaction history of that bead. nih.govresearchgate.net After screening, the tags on the active beads can be "read" to determine the structure of the compound. researchgate.net

For the synthesis of a library based on the this compound scaffold, a combinatorial approach could involve attaching a precursor to a solid support. This support-bound precursor would then be subjected to a series of reactions with different building blocks. For instance, a library of mercaptoacyl pyrrolidines has been successfully prepared using a split-and-pool strategy on a polymeric support, demonstrating the applicability of this method to the pyrrolidine scaffold. nih.govresearchgate.net

Table 2: Comparison of Library Synthesis Methodologies

| Feature | Parallel Synthesis | Combinatorial Chemistry |

| Products | Discrete, individual compounds asynt.com | Often mixtures of compounds nih.gov |

| Library Size | Hundreds to thousands of compounds bioduro.com | Thousands to millions of compounds wiley.com |

| Throughput | High | Very High |

| Structure ID | Straightforward asynt.com | Requires deconvolution or encoding nih.gov |

| Application | Lead Optimization bioduro.com | Lead Discovery, Hit Finding pharmacy180.com |

By leveraging these high-throughput synthesis methodologies, researchers can efficiently generate large and diverse collections of compounds related to this compound, enabling a thorough investigation of their potential applications in various scientific fields.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its stability, reactivity, and physical properties. Electronic structure analysis through quantum chemical calculations can reveal the distribution of electron density and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. stackexchange.comwuxiapptec.comrsc.org

For 1-(4-Bromo-3-fluorophenyl)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine (B122466) ring, reflecting its nucleophilic character. The LUMO would likely be distributed over the antibonding orbitals of the bromofluorophenyl ring system, indicating the sites susceptible to nucleophilic attack. A hypothetical FMO analysis, performed using Density Functional Theory (DFT), could yield the results presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies Calculated values are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.de This method is particularly effective for analyzing charge delocalization and hyperconjugative interactions within a molecule. taylorandfrancis.comyoutube.comdailymotion.com

Delocalization effects are quantified by second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. taylorandfrancis.com A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. dailymotion.com

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energies Calculated values are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Cortho-Cmeta) | 25.50 |

| LP(1) N | π(Cmeta-Cpara) | 5.10 |

| LP(2) Br | σ(Cpara-Cmeta) | 2.85 |

| LP(3) F | σ(Cmeta-Cortho) | 1.95 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the conformational preferences and the energy landscape is crucial for predicting a molecule's three-dimensional structure, which in turn governs its biological and chemical activity. nih.govnih.gov

The primary source of conformational flexibility in this compound arises from rotation around the C(aryl)-N bond. Additionally, the five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms, which interconvert through a process called pseudorotation. beilstein-journals.org

An energy landscape map can be generated by systematically varying the key dihedral angles and calculating the potential energy at each point. aip.orgacs.org This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. frontiersin.org For this molecule, the most stable conformers would likely balance the electronic stabilization from n → π* conjugation with steric repulsion between the pyrrolidine hydrogens and the substituents on the phenyl ring. A hypothetical conformational analysis could identify several stable conformers, as detailed in Table 3.

Table 3: Hypothetical Stable Conformers and Their Properties Calculated values are for illustrative purposes.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| I (Global Minimum) | 25.0° | 0.00 | 65.1 |

| II | -155.0° | 0.55 | 25.3 |

| III | -28.0° | 1.20 | 9.6 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and energies of molecules, including reactants, products, intermediates, and transition states. mdpi.com A reaction mechanism can be mapped out by identifying all stationary points along the reaction coordinate. Intermediates correspond to local minima on the potential energy surface, while transition states (TS) are first-order saddle points, representing the maximum energy point along the lowest energy path between reactants and products. acs.orgmit.edu

A plausible reaction for this compound is a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. rsc.org DFT calculations can be employed to locate the transition state for this process. For an SNAr reaction, the mechanism can be stepwise, involving a stable Meisenheimer complex as an intermediate, or it can be a concerted process. rsc.org Computational modeling can distinguish between these pathways by searching for the relevant intermediates and transition states. Table 4 provides hypothetical energy data for a concerted SNAr reaction with a generic nucleophile (Nu⁻).

Table 4: Hypothetical Calculated Energies for a Concerted SNAr Reaction Calculated values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State (TS) | [C6H3F(Pyrrolidine)-Br-Nu]⁻‡ | +22.5 |

| Products | 1-(3-Fluoro-4-nucleophenyl)pyrrolidine + Br⁻ | -15.0 |

The kinetics are governed by the activation energy (ΔEact), which is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will possess the necessary energy to overcome the barrier.

Using the hypothetical data from Table 4, the kinetic and thermodynamic profile for the SNAr reaction can be established:

Thermodynamic Profile: ΔErxn = EProducts - EReactants = -15.0 kcal/mol - 0.0 kcal/mol = -15.0 kcal/mol The reaction is predicted to be exothermic and thermodynamically favorable.

Kinetic Profile: ΔEact = ETS - EReactants = +22.5 kcal/mol - 0.0 kcal/mol = +22.5 kcal/mol This activation energy suggests the reaction would proceed at a moderate rate under thermal conditions.

This type of analysis is crucial for understanding reaction feasibility and for designing catalysts that can lower the activation energy, thereby accelerating the transformation. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide detailed insights into the conformational flexibility and intermolecular interactions of a compound like this compound. By simulating the motion of the molecule, researchers can explore its potential energy surface and identify stable conformations and the transitions between them.

The process of an MD simulation involves defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. For this compound, this would involve parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over time.

Enhanced sampling methods can be employed in conjunction with MD simulations to more efficiently explore the conformational space, especially for molecules with high energy barriers between different conformations. nih.gov Techniques such as accelerated molecular dynamics (aMD) modify the potential energy surface to facilitate transitions between low-energy states. nih.gov

For this compound, MD simulations could be utilized to:

Identify low-energy conformers: By simulating the molecule in a solvent, such as water or dimethyl sulfoxide, a representative ensemble of conformations can be generated.

Analyze intramolecular dynamics: The flexibility of the pyrrolidine ring and the rotation around the bond connecting it to the phenyl ring can be investigated.

Study intermolecular interactions: The simulation can model the interaction of the compound with other molecules, such as biological macromolecules, to understand potential binding modes.

The results of such simulations can provide a deeper understanding of the structure-property relationships of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-(4-Bromo-3-fluorophenyl)pyrrolidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of this compound. While specific experimental data for this exact compound is not widely published, analysis of closely related structures allows for accurate prediction of the expected spectral data. rsc.org

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring. The pyrrolidine protons typically appear as multiplets in the upfield region, while the aromatic protons are found in the downfield region.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two distinct carbons of the pyrrolidine ring and the six carbons of the substituted phenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. rsc.org

¹⁹F NMR: As a molecule containing a fluorine atom, ¹⁹F NMR is a crucial tool. It is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling to neighboring protons (³JH-F) would confirm its position relative to the other substituents.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Aromatic | 7.30 - 7.40 | d | J = 8.5 | H-5 |

| Aromatic | 6.40 - 6.50 | dd | J = 8.5, 2.0 | H-6 |

| Aromatic | 6.25 - 6.35 | dd | J = 10.5, 2.0 | H-2 |

| Pyrrolidine | 3.20 - 3.30 | t | J = 6.5 | -NCH₂- |

| Pyrrolidine | 1.95 - 2.05 | m | J = 6.5 | -CH₂CH₂- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | 158.0 (d, ¹JC-F ≈ 245 Hz) | C-3 |

| Aromatic | 148.0 | C-1 |

| Aromatic | 132.0 | C-5 |

| Aromatic | 110.0 | C-6 |

| Aromatic | 105.0 (d, ²JC-F ≈ 25 Hz) | C-4 |

| Aromatic | 100.0 (d, ²JC-F ≈ 20 Hz) | C-2 |

| Pyrrolidine | 47.5 | -NCH₂- |

| Pyrrolidine | 25.5 | -CH₂CH₂- |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| Aromatic | -115 to -125 |

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring and between neighboring protons on the aromatic ring, confirming their relative positions. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, it would link the pyrrolidine proton signals to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for connecting different parts of the molecule. It would show correlations from the pyrrolidine N-CH₂ protons to the aromatic C-1 carbon, unequivocally proving the attachment of the pyrrolidine ring to the phenyl ring. researchgate.netmdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₁₀H₁₁BrFN) is calculated to be 243.00594 Da. An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental formula of the compound. A closely related compound, 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one, has a predicted [M+H]⁺ ion at m/z 257.99242. uni.lu

Calculated Exact Mass

| Formula | Species | Mass Type | Calculated Mass (Da) |

| C₁₀H₁₁BrFN | [M]⁺ | Monoisotopic | 243.00594 |

| C₁₀H₁₂BrFN | [M+H]⁺ | Monoisotopic | 244.01377 |

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to analyze these patterns. nih.gov

For this compound, a primary fragmentation pathway would likely involve the cleavage of the pyrrolidine ring. Key fragments would include the intact aromatic portion and fragments of the pyrrolidine ring. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing ions (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching from the tertiary amine of the pyrrolidine ring, and C-C stretching within the aromatic ring. The C-F and C-Br bonds also have characteristic stretching vibrations, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). Data from the parent pyrrolidine structure shows characteristic C-H and N-H (in the parent) stretching bands. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong signals in Raman spectra. The symmetric stretching of the substituted benzene (B151609) ring would be a prominent feature.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 |

| C-Br Stretch | Bromoaromatic | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the atomic arrangement can be inferred.

In the study of compounds containing the bromo-fluorophenyl moiety, X-ray crystallography provides critical insights into the molecule's conformation and packing in the crystal lattice. For instance, in a study of a related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°. researchgate.net Such data allows for a detailed understanding of the molecular geometry and the non-covalent interactions, such as hydrogen bonds and halogen bonds, that dictate the supramolecular architecture.

While the specific crystal structure of this compound is not publicly documented, it is anticipated that its solid-state structure would be significantly influenced by the interplay of the pyrrolidine ring conformation and the electronic effects of the bromine and fluorine substituents on the phenyl ring.

Table 1: Crystallographic Data for a Structurally Related Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C18H17BrFN5O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the purity assessment of pyrrolidine derivatives, RP-HPLC is a commonly employed method. For example, a validated RP-HPLC method for a pyrrole (B145914) derivative utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. pensoft.net The detection is often carried out using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. The purity of a sample is determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

The analysis of halogenated aromatic compounds is routinely performed using GC. For instance, the separation of regioisomers of bromo-fluorobenzaldehyde has been successfully achieved using both one-dimensional and two-dimensional gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of the capillary column's stationary phase is critical for achieving the desired separation.

While specific HPLC and GC methods for this compound are not detailed in available literature, the general principles of these techniques would be applied for its analysis. A typical purity assessment would involve developing a validated HPLC or GC method to separate the target compound from any starting materials, byproducts, or degradation products.

Table 2: General Parameters for Chromatographic Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Buffer | UV-Vis |

| GC | Phenyl-substituted polysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Systems

No specific studies have been identified that document the use of 1-(4-Bromo-3-fluorophenyl)pyrrolidine as a direct precursor for the synthesis of advanced heterocyclic systems. General synthetic strategies often utilize functionalized pyrrolidines to construct more complex ring systems, such as imidazoles, thiazoles, or triazoles. However, the application of this particular bromo-fluoro substituted compound in such cyclization or condensation reactions has not been reported in the peer-reviewed literature.

Scaffold for Multi-Component Reactions

There is no available evidence to suggest that This compound has been employed as a scaffold in multi-component reactions (MCRs). MCRs are powerful tools for rapidly building molecular complexity, and while pyrrolidine-containing structures can participate in such reactions, the specific utility of this compound as a foundational component in one-pot syntheses of complex molecules is not described in existing research.

Integration into Ligand and Catalyst Design

The integration of This compound into the design of ligands for metal catalysis or as an organocatalyst itself has not been documented. The pyrrolidine (B122466) ring is a well-established scaffold for chiral ligands and catalysts, particularly in asymmetric synthesis. The electronic and steric properties imparted by the 4-bromo-3-fluorophenyl substituent could theoretically modulate the catalytic activity and selectivity. However, no published research has explored this potential, and therefore, no data on its performance in ligand or catalyst design is available.

Mechanistic Investigations of Reactions Involving 1 4 Bromo 3 Fluorophenyl Pyrrolidine

Elucidation of Specific Reaction Pathways and Rate-Determining Steps

No specific studies detailing the reaction pathways or identifying the rate-determining steps for reactions where 1-(4-Bromo-3-fluorophenyl)pyrrolidine is a primary reactant were found. General principles of related reactions, such as nucleophilic aromatic substitution or cross-coupling reactions involving similar aryl halides, exist, but their direct application to this compound has not been experimentally verified or published.

Kinetic Studies and Reaction Order Determinations

There is no available data from kinetic studies performed on reactions involving this compound. Consequently, information regarding the reaction order with respect to this compound or other reactants is not available.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. However, a review of the literature did not yield any studies where isotopic labeling was used to probe the mechanistic details of reactions with this compound.

Influence of Catalysts, Solvents, and Ligands on Reaction Mechanisms

While many reactions involving aryl halides are known to be heavily influenced by the choice of catalyst, solvent, and ligands, specific research detailing these effects on the reaction mechanisms of this compound is not documented. Mechanistic studies on the synthesis of pyrrolidines in general have noted the critical role of copper catalysts and tris(pyrazolyl)borate ligands in C-H amination processes. nih.gov However, these studies focus on the formation of the pyrrolidine (B122466) ring rather than its subsequent reactions.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance efficiency. nih.gov Future research into the synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidine should prioritize the development of more sustainable methodologies.

Current synthetic approaches to pyrrolidines often rely on traditional methods that may involve harsh reagents, significant solvent waste, and multiple purification steps. chemheterocycles.com Future explorations could focus on several green alternatives:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including pyrrolidines. nih.gov Applying MAOS to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Catalytic Approaches: The use of catalytic, rather than stoichiometric, reagents is a fundamental principle of green chemistry. Research into novel catalytic systems, potentially involving earth-abundant metals or organocatalysts, for the construction of the N-arylpyrrolidine core could significantly reduce waste. mdpi.com

Use of Bio-based Feedstocks: Investigating synthetic pathways that utilize renewable starting materials would be a significant step towards sustainability. For instance, levulinic acid, a derivative of biomass, can be used to produce pyrrolidone derivatives, which could potentially be converted to the target molecule.

Solvent-Free or Green Solvent Reactions: Minimizing or replacing hazardous organic solvents is a key goal of green chemistry. Research into solid-state reactions or the use of environmentally benign solvents like water, supercritical fluids, or bio-derived solvents could drastically improve the environmental profile of the synthesis. mdpi.com

A comparative overview of potential green synthetic strategies is presented in Table 1.

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Optimization of microwave parameters (temperature, pressure, time) for key synthetic steps. |

| Novel Catalysis | Reduced waste, higher atom economy, potential for asymmetric synthesis. mdpi.com | Development of efficient organocatalysts or earth-abundant metal catalysts for the cyclization or arylation steps. |

| Bio-based Feedstocks | Use of renewable resources, reduced reliance on petrochemicals. | Exploring synthetic routes from platform molecules like levulinic acid to N-arylpyrrolidines. |

| Green Solvents/Solvent-Free Conditions | Reduced environmental pollution and worker exposure to hazardous substances. mdpi.com | Investigating reaction feasibility and efficiency in water, ionic liquids, or under solvent-free conditions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties imparted by the bromo and fluoro substituents on the phenyl ring, combined with the pyrrolidine (B122466) moiety, suggest that this compound could exhibit novel and synthetically useful reactivity.

Future research should aim to uncover these reactivity patterns:

Redox-Neutral C-H Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds is a highly atom-economical approach to introduce molecular complexity. rsc.org Investigating redox-neutral methods, which avoid the need for external oxidants or reductants, for the α-arylation or alkylation of the pyrrolidine ring would be a significant advancement. rsc.org

Tandem/Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can streamline synthesis and reduce waste. The inherent functionalities of this compound could be exploited in novel cascade reactions, for example, involving the halogenated aromatic ring and the pyrrolidine nitrogen.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov Exploring the reactivity of this compound in photoredox-catalyzed reactions could lead to the discovery of unprecedented transformations and provide access to novel derivatives.

Advanced Functionalization Strategies for Enhanced Molecular Complexity

The ability to selectively introduce new functional groups onto the this compound scaffold is crucial for tailoring its properties for specific applications. Research into advanced functionalization strategies will be key to unlocking its full potential.

Asymmetric Functionalization: Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. nih.gov Developing enantioselective methods for the functionalization of the pyrrolidine ring would be of great interest. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. scilit.com

Late-Stage Functionalization: The ability to modify a molecule in the final stages of a synthetic sequence is highly valuable, particularly in drug discovery. Research into late-stage C-H functionalization of either the phenyl ring or the pyrrolidine moiety would allow for the rapid generation of a library of analogs for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic exploration of these reactions would enable the introduction of a wide variety of substituents at this position, thereby creating a diverse range of derivatives with potentially new properties. acs.org

Table 2 outlines potential advanced functionalization approaches.

Table 2: Advanced Functionalization Strategies for this compound

| Strategy | Target Moiety | Potential Outcome |

|---|---|---|

| Asymmetric Lithiation-Trapping | Pyrrolidine Ring | Enantioselective introduction of substituents at the α-position. scilit.com |